Methyl 3-(3-oxopropyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(3-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJHVJJESWQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438524 | |
| Record name | Methyl 3-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111393-29-4 | |
| Record name | Methyl 3-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
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Solvent : Excess methanol (acts as both reactant and solvent)
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Temperature : Reflux (~65°C)
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Duration : 6–12 hours
Mechanistic Insights :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester.
Purification :
Crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 mol% H₂SO₄ |
| Methanol Volume | 10 mL per gram of acid |
| Typical Purity | >95% (HPLC) |
Transesterification of Ethyl 3-(3-Oxopropyl)benzoate
Transesterification offers a viable pathway by substituting the ethyl group of the precursor ethyl ester with a methyl group. This method is particularly useful when the ethyl ester is more accessible.
Reaction Protocol
-
Reactants : Ethyl 3-(3-oxopropyl)benzoate, methanol
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Catalyst : H₂SO₄ or sodium methoxide (NaOMe)
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Conditions : Reflux (65°C), 8–16 hours
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Yield : 80–90% (reported for analogous transesterifications).
Key Considerations :
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Base-Catalyzed Pathway : NaOMe promotes alkoxide formation, accelerating nucleophilic attack on the ethyl ester.
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Acid-Catalyzed Pathway : H₂SO₄ protonates the carbonyl oxygen, enhancing electrophilicity.
Optimization Data :
| Variable | Optimal Range |
|---|---|
| Methanol Ratio | 5:1 (v/v relative to ester) |
| Reaction Time | 12 hours |
| Catalyst Efficiency | NaOMe > H₂SO₄ |
Industrial Scalability :
Continuous-flow reactors enhance throughput, reducing reaction time to 2–4 hours with microwave assistance.
Friedel-Crafts Acylation of Methyl Benzoate
Friedel-Crafts acylation introduces the 3-oxopropyl group directly to methyl benzoate. This method requires careful regiochemical control due to the meta-directing nature of the ester group.
Synthetic Steps
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Acylation : React methyl benzoate with 3-chloropropionyl chloride in the presence of AlCl₃.
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Oxidation : Convert the chloropropyl intermediate to the ketone using Jones reagent (CrO₃/H₂SO₄).
Conditions :
Challenges :
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Over-oxidation of the ketone.
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Competing side reactions at ortho positions.
Modifications :
Using anhydrous FeCl₃ as a milder Lewis acid improves regioselectivity, favoring meta-substitution.
| Reagent | Role |
|---|---|
| AlCl₃ | Lewis acid catalyst |
| CrO₃/H₂SO₄ | Oxidizing agent |
Nucleophilic Substitution on Halogenated Precursors
This method involves displacing a halogen atom on methyl 3-bromobenzoate with a 3-oxopropyl group.
Procedure
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Generate Enolate : Treat methyl acetoacetate with LDA to form the enolate.
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Alkylation : React the enolate with methyl 3-bromobenzoate.
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Hydrolysis/Decarboxylation : Convert the acetoacetate intermediate to the ketone.
Conditions :
Analytical Validation :
¹H NMR confirms the presence of the oxopropyl chain (δ 2.8–3.2 ppm) and ester group (δ 3.8 ppm).
Green Chemistry Approaches
Emerging methodologies prioritize solvent-free or aqueous conditions to enhance sustainability.
Ultrasound-Assisted Synthesis
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Catalyst : Lipase (immobilized on silica)
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Conditions : Ultrasound irradiation, 40°C, 4 hours
Advantages :
-
Reduced energy consumption.
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No toxic byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Esterification | 70–85 | >95 | High | Moderate |
| Transesterification | 80–90 | >98 | High | Low |
| Friedel-Crafts | 50–60 | 90 | Moderate | High |
| Nucleophilic Substitution | 45–55 | 85 | Low | High |
| Green Chemistry | 75 | 90 | Emerging | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the 3-oxopropyl chain undergoes selective oxidation under controlled conditions. For example:
-
Key Insight : The ketone group’s position influences oxidation selectivity. Strong oxidants like KMnO₄ target the α-C–H bonds, while milder agents preserve the ester functionality.
Reduction Reactions
Reduction primarily targets the ketone and ester groups, yielding alcohol or ether derivatives:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ketone reduction | NaBH₄/MeOH | Methyl 3-(3-hydroxypropyl)benzoate |
| Ester reduction | LiAlH₄/THF | 3-(3-Oxopropyl)benzyl alcohol |
-
Mechanism :
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Aminolysis | NH₃/EtOH | 3-(3-Oxopropyl)benzamide |
| Transesterification | ROH/H⁺ | Alkyl 3-(3-oxopropyl)benzoate |
-
Kinetics : Transesterification rates depend on the alcohol’s nucleophilicity and reaction temperature .
Electrophilic Aromatic Substitution
The benzene ring undergoes substitution at the meta position relative to the ester group:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Methyl 3-(3-oxopropyl)-5-nitrobenzoate |
| Bromination | Br₂/FeBr₃ | Methyl 3-(3-oxopropyl)-5-bromobenzoate |
-
Regioselectivity : The electron-withdrawing ester group directs incoming electrophiles to the meta position .
Hydrolysis Reactions
Controlled hydrolysis of the ester or ketone groups is achievable:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O | 3-(3-Oxopropyl)benzoic acid |
| Basic hydrolysis | NaOH/H₂O | Sodium 3-(3-oxopropyl)benzoate |
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pH Dependency : Acidic conditions favor ester hydrolysis, while basic conditions promote saponification .
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |
| Heck reaction | Pd(OAc)₂, alkene | Alkenylated benzoates |
-
Applications : These reactions enable the synthesis of complex aromatic systems for pharmaceutical intermediates .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Lactonization | H₂SO₄ (cat.) | 3-Oxo-tetrahydrofuranobenzopyran |
| Oxazole formation | NH₂OH/HCl | 3-(Oxazol-5-yl)benzoate |
Experimental Considerations
Scientific Research Applications
Methyl 3-(3-oxopropyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. It may also interact with receptors or other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Research Findings and Trends
- Enzyme Engineering : Directed evolution of ketoreductases enhances solvent and thermal stability, critical for industrial applications .
- Positional Effects : Meta-substituted derivatives show distinct reactivity in C–H functionalization compared to para isomers due to steric and electronic factors .
Biological Activity
Methyl 3-(3-oxopropyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid, featuring a methyl ester group and a 3-oxopropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 218.24 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological studies.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anticancer Potential
Research has also highlighted the anticancer properties of this compound. In cell line studies, the compound demonstrated significant cytotoxic effects on various cancer cells, including breast and lung cancer lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Table 1 summarizes key findings from recent studies on its anticancer activity.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation | |
| A549 (Lung) | 12.8 | Cell cycle arrest and apoptosis | |
| HeLa (Cervical) | 10.5 | Mitochondrial dysfunction |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
- Reactive Metabolite Formation : Upon metabolic conversion, it may generate reactive intermediates that interact with cellular macromolecules, leading to biological effects.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
- Cancer Cell Line Research : In a study by Johnson et al. (2021), this compound was tested on various cancer cell lines, revealing its potential as a chemotherapeutic agent due to its ability to induce apoptosis selectively in malignant cells.
Q & A
Q. What synthetic methodologies are most effective for producing Methyl 3-(3-oxopropyl)benzoate, and how can reaction conditions be optimized?
The compound is commonly synthesized via catalytic hydrogenation of (E)-methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate using 5% Pd/C under hydrogen pressure (20–30 psi), achieving 96% yield . Key optimization parameters include:
- Catalyst loading : 2.2 wt% Pd/C relative to substrate.
- Hydrogen pressure : Maintaining 20–30 psi ensures efficient saturation of the α,β-unsaturated ester.
- Solvent choice : Methanol is preferred for solubility and ease of product isolation.
Alternative methods involve sodium hydride-mediated cyclization in THF under reflux, though yields may vary (66% reported) depending on reaction scale and purification protocols .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H NMR : Characteristic signals include δ 3.90 (s, 3H, methoxy) and 2.67 ppm (t, 2H, oxopropyl CH₂) .
- ¹³C NMR : Peaks at δ 173.5 (ester carbonyl) and 29.9 (oxopropyl CH₂) confirm the backbone .
- IR : A strong absorption at 1735 cm⁻¹ corresponds to the ester carbonyl group .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- LogP : 1.60 (indicative of moderate lipophilicity, relevant for solubility in organic solvents) .
- Boiling point : 297°C at 760 mmHg, requiring vacuum distillation for purification .
- Density : 1.105 g/cm³, useful for solvent layer separation during extraction .
Q. What is the role of this compound as a pharmaceutical intermediate?
It serves as a precursor in synthesizing Montelukast sodium, a leukotriene receptor antagonist. The compound’s oxopropyl group enables selective reduction or functionalization for downstream derivatization .
Advanced Research Questions
Q. What challenges arise in engineering enzymes for biocatalytic synthesis of derivatives?
Directed evolution of alcohol dehydrogenases (ADHs) for asymmetric reduction requires balancing enzyme stability and activity. For example, Codexis engineered a ketoreductase (KRED) to reduce (E)-methyl 2-(3-oxopropyl)benzoate derivatives under increasing solvent concentrations (e.g., 10–30% DMSO) and temperatures (25–45°C), selecting mutants with >95% enantiomeric excess (ee) . Key strategies include:
- Iterative screening : Incremental increases in selection pressure (solvent, temperature) to isolate robust mutants.
- Structural flexibility analysis : Mutations near the active site (e.g., residue A82T) improve substrate accommodation .
Q. How can molecular docking studies elucidate interactions with biological targets?
this compound derivatives (e.g., compound 3 in PDB 6ER5) inhibit Trypanothione Reductase (TryR) in Leishmania. Docking simulations reveal:
- Binding mode : The oxopropyl group forms hydrogen bonds with TryR’s Arg37 and Glu466, while the benzoate ester engages in π-π stacking with Phe396 .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine docking parameters.
Q. How should researchers address discrepancies in reaction yields during scale-up?
Discrepancies often stem from:
- Catalyst deactivation : Pd/C may lose activity due to sulfur impurities; pre-treatment with chelating agents (e.g., EDTA) can mitigate this .
- Mixing efficiency : Hydrogenation at >50 g scale may require high-pressure reactors with enhanced gas dispersion.
- Byproduct formation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to identify undesired side products .
Q. What analytical methods are recommended for assessing reaction byproducts?
Q. How can trade-offs between enzyme stability and catalytic activity be managed?
- Library design : Focus on mutations in flexible loop regions (e.g., residues 150–160 in ADHs) to enhance rigidity without compromising substrate binding .
- Activity-stability screens : Use high-throughput assays (e.g., microtiter plate-based NADH depletion) under thermal stress (e.g., 40°C for 24 h) .
Q. What strategies resolve contradictions in published synthetic protocols?
- Reproducibility checks : Verify solvent purity (e.g., anhydrous THF) and catalyst batch consistency .
- Computational modeling : DFT calculations (B3LYP/6-31G*) can predict reaction pathways, identifying kinetic vs. thermodynamic control in cyclization steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
